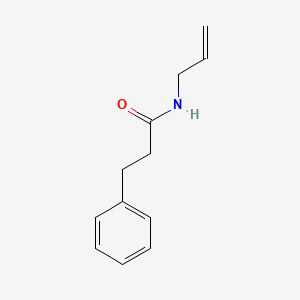![molecular formula C11H12FNO B7546575 N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, also known as FCPC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has also been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to reduce pain by inhibiting the release of substance P and calcitonin gene-related peptide (CGRP).
実験室実験の利点と制限
One advantage of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its potential therapeutic applications in a variety of diseases. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, which can make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide research, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapy. Furthermore, the development of new delivery methods for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability. Finally, the exploration of the potential side effects of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide and its long-term safety profile is necessary for its clinical translation.
合成法
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid, followed by N,N'-dicyclohexylcarbodiimide (DCC) coupling. Other methods involve the use of different coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC). The purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurological disorders, and pain management. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to have neuroprotective effects and improve cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPQPLIVAHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)



![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
